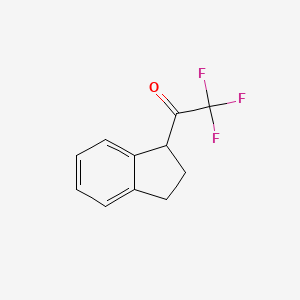

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one

Description

1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone featuring a fused bicyclic indene backbone. Its structure combines the rigidity of the 2,3-dihydro-1H-indene moiety with the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences intermolecular interactions. This compound has been explored in pharmaceutical and materials chemistry due to its unique stereoelectronic properties . It is synthesized via methods such as Friedel-Crafts acylation or nucleophilic substitution, similar to other trifluoromethylated ketones .

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |

InChI Key |

TZYSCYHYZYHBFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Indan Derivatives with Trifluoroacetylating Agents

One common approach is the reaction of 2,3-dihydro-1H-inden-1-one or related indan derivatives with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine. This method leverages the electrophilic nature of trifluoroacetyl reagents to introduce the trifluoroacetyl group at the 1-position of the indan ring.

- Example: Reaction of 3,4-dihydro-2H-pyran with trifluoroacetic anhydride in the presence of pyridine yields 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one, a structurally related trifluoroacetylated compound, demonstrating the feasibility of trifluoroacetylation on cyclic ketones.

Metalation Followed by Electrophilic Trifluoroacetylation

A more sophisticated method involves lithiation of the indan derivative followed by reaction with trifluoroacetyl electrophiles:

Procedure: A strong base such as n-butyllithium is added to a solution of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in tetrahydrofuran at low temperature (-78°C). After lithiation, methyl 2-bromoacetate or trifluoroacetyl electrophiles are introduced dropwise. The reaction mixture is then allowed to warm to room temperature with stirring, followed by aqueous work-up and purification.

Yields: This method typically affords high yields (up to 92%) of trifluoroacetylated indan derivatives after chromatographic purification.

Palladium-Catalyzed Cross-Coupling for Functional Group Introduction

Palladium-catalyzed coupling reactions can be employed to modify the indan ring prior to trifluoroacetylation or to introduce trifluoroacetyl-containing moieties indirectly:

Example: 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes Stille coupling with tributylvinyltin in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst under reflux in toluene. The resulting product can be further functionalized to introduce trifluoroacetyl groups.

Reaction Conditions: Reflux in toluene overnight, followed by aqueous work-up and silica gel chromatography.

Yields: Moderate yields (~65%) are reported for these coupling steps.

Azide-Mediated Functionalization Followed by Oxidation

An alternative approach involves azide substitution on bromo-substituted indanones followed by oxidation steps to introduce trifluoroacetyl functionality:

Procedure: 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is treated with sodium azide in dichloromethane and methanesulfonic acid at 0–20°C. Subsequent oxidation with ceric ammonium nitrate in aqueous solution yields a mixture of trifluoroacetylated products.

Notes: This method can provide a mixture of products and may require further separation and purification.

Reaction Data and Yields

Analytical and Characterization Data

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI+) confirms molecular ion peaks consistent with trifluoroacetylated indanones, e.g., m/z = 301 [M+H]+ for methyl 2-(6-bromo-4-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate.

NMR Spectroscopy: Proton NMR spectra show characteristic multiplets for methylene groups adjacent to the indan ring and distinct doublets for vinyl protons in coupling reactions, confirming structural integrity.

Chromatography: Purification by silica gel chromatography using ethyl acetate/n-hexane gradients is standard for isolating pure trifluoroacetylated products.

The preparation of 1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one is best achieved by lithiation of appropriately substituted indanones followed by electrophilic trifluoroacetylation, providing high yields and structural fidelity. Palladium-catalyzed cross-coupling reactions offer a complementary route for functional group manipulation before trifluoroacetyl introduction. Azide-mediated pathways exist but are less straightforward due to product mixtures.

For researchers aiming to synthesize this compound, the lithiation-electrophilic acylation method is recommended for its efficiency and reproducibility. Proper control of reaction temperature and stoichiometry is critical. Analytical techniques such as NMR and MS are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one (CAS 5706-15-0)

- Structure : Substitutes the trifluoroethyl group with a dimethoxyphenyl-methylene moiety.

- Properties :

- Applications : Used in organic electronics and as a precursor for fluorescent dyes.

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS 109317-75-1)

2-Phenyl-2,3-dihydro-1H-inden-1-one (CAS 16619-12-8)

Table 1: Key Physicochemical Properties

Biological Activity

1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one is . The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules.

Synthesis

The compound can be synthesized through a reaction involving 6-methoxy-2,3-dihydro-1H-inden-1-one and ethyl 2,2,2-trifluoroacetate. The synthesis process typically involves the use of sodium hydride as a base in tetrahydrofuran under nitrogen atmosphere. The resulting product can be purified via recrystallization from suitable solvents .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies on related diketones have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may contribute to enhanced interactions with microbial membranes .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest potential efficacy against certain cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Further studies are needed to establish the specific effects of 1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one on cancerous cells.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play critical roles in various biological pathways. Compounds with diketone structures have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies and Research Findings

Q & A

Q. How can QSAR models guide the design of more potent analogs?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate descriptors (e.g., logP, polar surface area) with bioactivity. For antioxidants, high electronegativity and low steric bulk improve radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.